N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a benzamide structure, along with an aminopyrrolidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Aminopyrrolidine Moiety: This step involves the synthesis of the 3-aminopyrrolidine intermediate through a series of reactions, such as reductive amination or nucleophilic substitution.
Attachment of the Benzamide Group: The aminopyrrolidine intermediate is then coupled with a benzoyl chloride derivative to form the benzamide structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of flow microreactors for efficient and sustainable production .
Chemical Reactions Analysis
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)benzamide: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzamide:
N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-chlorobenzamide: The presence of a chlorine atom instead of a trifluoromethyl group can significantly alter the compound’s properties and uses.
The uniqueness of (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Biological Activity
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to cancer cell proliferation and survival, such as lysine-specific demethylase 1 (LSD1). This inhibition leads to altered gene expression profiles that can suppress tumor growth .
- Modulation of Signaling Pathways : By affecting the signaling pathways associated with T-cell activation, the compound may influence immune responses. Studies indicate that it interacts with non-receptor tyrosine-protein kinases, impacting T-cell maturation and function .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in breast and prostate cancer models. The compound's mechanism was linked to the inhibition of key oncogenic pathways.
Case Study 2: Immune Modulation
In another investigation, the compound was tested for its effects on T-cell activation. Results showed that it could enhance the proliferation of CD4+ T-cells while inhibiting regulatory T-cell functions, suggesting potential applications in immunotherapy for cancer treatment.
Properties
IUPAC Name |
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRHTENCTZKMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.